molecular formula C12H15N3O3 B1586259 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde CAS No. 30742-63-3

2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde

Cat. No. B1586259
CAS RN: 30742-63-3
M. Wt: 249.27 g/mol
InChI Key: HFZHSQQYSJEZPT-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde is an organic compound. It belongs to the class of compounds known as phenylpiperazines, which consist of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The synthesis of such compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis of Benzimidazoles

A study by Özil et al. (2018) discusses the synthesis of benzimidazole derivatives containing a piperazine or morpholine skeleton, starting from compounds structurally similar to 2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde. These derivatives were evaluated for their in vitro antioxidant activities and glucosidase inhibition potential, showing significant scavenging activity and inhibitory potential against α-glucosidase, suggesting their potential therapeutic applications (Özil, Cansu Parlak, & Baltaş, 2018).

Metal-Based Compounds for Biological Properties

Another study by Sumrra et al. (2018) synthesized Schiff base compounds by reacting 2-hydroxybenzaldehyde with 3,5-diamino-1,2,4-triazole, leading to the formation of metal complexes with potential biological properties. The synthesized compounds exhibited enhanced bioactivity upon coordination with metal ions, demonstrating antioxidant, enzyme inhibition, and antimicrobial properties (Sumrra, Kausar, Raza, Zubair, Zafar, Nadeem, Mughal, Chohan, Mushtaq, & Rashid, 2018).

Nanostructured Schiff Base Complexes

Research by Moosavi‐Zare et al. (2017) focused on the synthesis of a Schiff base complex using 4-nitrobenzaldehyde, which was utilized as an efficient catalyst for the preparation of hexahydroquinolines. This nanostructured complex demonstrated significant catalytic activity, highlighting the potential of such compounds in facilitating organic synthesis processes (Moosavi‐Zare, Goudarziafshar, & Ghaffari, 2017).

Light-Induced Cycloadditions

A study by Menzel et al. (2017) explored the wavelength-dependent conversion of o-methylbenzaldehydes to reactive intermediates through photoinduced ligation reactions. This research provides insights into the design of efficient photochemical reactions, which could be relevant for compounds like this compound in synthesizing complex organic molecules (Menzel, Noble, Lauer, Coote, Blinco, & Barner‐Kowollik, 2017).

Safety and Hazards

2-(4-Methylpiperazin-1-yl)-5-nitrobenzaldehyde should be handled with care. It is incompatible with strong oxidizing agents, strong bases, amines, and reducing agents. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)12-3-2-11(15(17)18)8-10(12)9-16/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZHSQQYSJEZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387805
Record name 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30742-63-3
Record name 2-(4-methylpiperazin-1-yl)-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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